N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide
Description
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a morpholine ring, a trifluoromethoxy group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O4S/c1-14(2)11-23-9-8-20(14)7-6-19-25(21,22)13-5-3-4-12(10-13)24-15(16,17)18/h3-5,10,19H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJVJYSFEKWONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1CCNS(=O)(=O)C2=CC=CC(=C2)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Dimethyl Groups: The morpholine ring is then alkylated using methyl iodide to introduce the dimethyl groups at the 3,3-positions.
Attachment of the Ethyl Linker: The ethyl linker is introduced via a nucleophilic substitution reaction using an appropriate ethyl halide.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 3-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the morpholine ring or the aromatic ring.
Reduction: Reduced forms of the sulfonamide or the aromatic ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity or thermal stability.
Mechanism of Action
The mechanism of action of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-benzenesulfonamide: Lacks the trifluoromethoxy group, which may result in different binding affinities and biological activities.
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide: Lacks the dimethyl groups on the morpholine ring, potentially affecting its steric properties and interactions.
Uniqueness
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-3-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of both the trifluoromethoxy group and the dimethyl-substituted morpholine ring. These structural features can enhance its chemical stability, binding affinity, and overall biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
